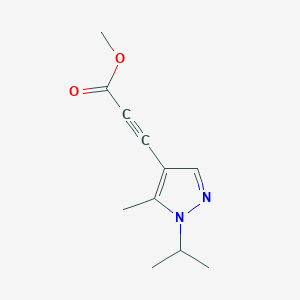
Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate typically involves the reaction of 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2,4-thiazolidinedione
Uniqueness
Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate stands out due to its unique ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and advanced materials .
Biological Activity
Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a unique pyrazole ring structure that is known for its diverse biological effects. The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3O2 |
| Molecular Weight | 233.26 g/mol |
| CAS Number | [insert CAS number here] |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may exert anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the mTOR pathway. Studies have shown that compounds with similar pyrazole structures can inhibit mTORC1 activity, leading to increased autophagy and reduced tumor growth .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound exhibits significant antiproliferative activity, particularly against pancreatic cancer cells (MIA PaCa-2). The results indicated submicromolar IC50 values, suggesting potent efficacy in inhibiting cancer cell growth .
- Mechanistic Insights : The compound was found to disrupt autophagic flux by interfering with mTORC1 reactivation, leading to an accumulation of LC3-II, a marker of autophagy. This mechanism suggests that it may serve as an autophagy modulator, providing a novel approach for cancer therapy .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
Case Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the efficacy of this compound in a xenograft model of pancreatic cancer. The results showed significant tumor regression in treated animals compared to controls, highlighting its potential as a therapeutic agent.
Case Study 2: Autophagy Modulation
In another investigation, the compound was assessed for its role in modulating autophagy in human cancer cell lines. The study revealed that treatment with this compound resulted in enhanced autophagic activity, which was linked to improved survival rates of cells under nutrient-deprived conditions .
Properties
CAS No. |
1354706-63-0 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(5-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)13-9(3)10(7-12-13)5-6-11(14)15-4/h7-8H,1-4H3 |
InChI Key |
TYPXYCJCVXFOES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)C#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















